molecular formula C8H13NO3 B12590032 methyl (3S)-1-acetylpyrrolidine-3-carboxylate CAS No. 648413-65-4

methyl (3S)-1-acetylpyrrolidine-3-carboxylate

Cat. No.: B12590032
CAS No.: 648413-65-4
M. Wt: 171.19 g/mol
InChI Key: RWTBPBPBISVIOC-ZETCQYMHSA-N
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Description

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate is an organic compound with the chemical formula C8H13NO3. It is a colorless to pale yellow liquid with a distinctive fragrance. This compound is soluble in organic solvents such as alcohols, ethers, and esters, but it is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-1-acetylpyrrolidine-3-carboxylate typically involves the esterification of (3S)-1-acetylpyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl (3S)-1-acetylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Properties

CAS No.

648413-65-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl (3S)-1-acetylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

RWTBPBPBISVIOC-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)C(=O)OC

Canonical SMILES

CC(=O)N1CCC(C1)C(=O)OC

Origin of Product

United States

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